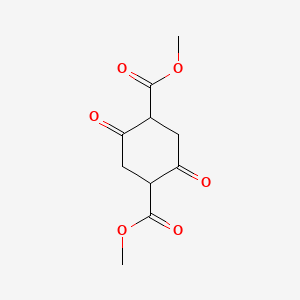

N,N-Bis(2-chloroethyl)acetamide

Descripción general

Descripción

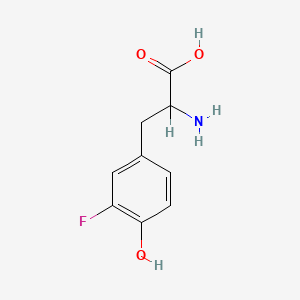

N,N-Bis(2-chloroethyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetyl group (derived from acetic acid) attached to a nitrogen atom. Acetamides have diverse applications and can be modified to introduce various functional groups, enhancing their utility in different chemical reactions and applications.

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions. For instance, N,N-Bis(halomethyldimethylsilyl)acetamides were prepared through a transsilylation process involving N, O-bis(trimethylsilyl)acetamide and halomethyldimethylchlorosilane . Similarly, other acetamides like 2-Chloro-N-(2,4-dinitrophenyl) acetamide , N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide , and 2-Chloro-N-(3-methylphenyl)acetamide were synthesized using different starting materials and reagents, indicating the versatility of acetamide chemistry.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide was determined to crystallize in the monoclinic space group with intramolecular hydrogen bonding . Similarly, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was confirmed by X-ray diffraction analysis . These studies highlight the importance of molecular structure analysis in understanding the properties and reactivity of acetamide compounds.

Chemical Reactions Analysis

Acetamide derivatives undergo various chemical reactions. The study on N,N-Bis(halomethyldimethylsilyl)acetamides revealed that with water and methanol, nucleophilic substitution of halogen occurred instead of the expected Si-N cleavage, leading to different products . This demonstrates the reactivity of acetamide derivatives towards nucleophiles and the potential for unexpected reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding can affect the melting and boiling points of the compounds . The optical properties of these compounds, such as solvatochromic effects, can be investigated using UV-vis spectrophotometry, revealing how changes in solvent polarity can affect the electronic properties of acetamide derivatives . Additionally, variable temperature NMR studies on compounds like N,N-bis(2-hydroxyethyl)acetamide can provide insights into the dynamics of molecular motion, such as restricted rotation around the amide bond .

Aplicaciones Científicas De Investigación

Organometallic Chemistry Applications : N,N-Bis(halomethyldimethydimethylsilyl)acetamides, derivatives of N,N-Bis(2-chloroethyl)acetamide, have been studied for their reactions with water and methanol. These compounds were shown to have N,N-disilylacetamide structure. Thermodynamic and kinetic constants of hindered rotation around the C-N bond in these compounds were determined, indicating potential applications in organometallic chemistry (Kowalski & Lasocki, 1976).

Synthesis of Bis-(dimethylaminomethyl)acetamides : Research on the synthesis of 2-bis-(dimethylaminomethyl)acetamides from N-mono substituted acetamides using N,N-Bis(2-chloroethyl)acetamide as a precursor has been conducted. This research provides insights into new synthesis methods for related acetamides (Brunschweiger & Heber, 2001).

- -oxoethyl]amino]ethyl]-L-glutamic acid. These compounds are used for the complexation of metal ions, indicating potential in the preparation of bifunctional DTPA-like ligands (Anelli et al., 1999).

Antitumor Activity Studies : N,N-Bis(2-chloroethyl)aminobenzoic acid derivatives have been synthesized and evaluated for their biological activity against various leukemia and tumor cell lines. This research indicates the potential application of N,N-Bis(2-chloroethyl)acetamide derivatives in antitumor activity studies (Anastasiou et al., 1994).

Lithium Ion Extraction from Brine : The kinetics and mechanism of lithium ion extraction using N,N-bis(2-ethylhexyl)acetamide, a compound structurally similar to N,N-Bis(2-chloroethyl)acetamide, have been explored. This research is significant for understanding the extraction of lithium ions from salt lake brine, demonstrating the application in resource recovery (Li et al., 2016).

NMR Studies of Restricted Rotation : A study on N,N-bis(2-hydroxyethyl)acetamide, structurally similar to N,N-Bis(2-chloroethyl)acetamide, focused on the restricted rotation about the amide bond using NMR spectroscopy. This research provides insights into molecular behavior that could be relevant for similar compounds (Aitken et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propiedades

IUPAC Name |

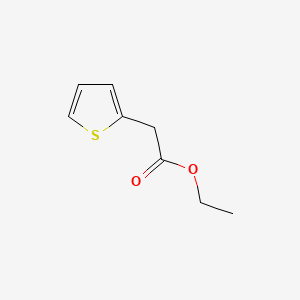

N,N-bis(2-chloroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl2NO/c1-6(10)9(4-2-7)5-3-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWXUDBGALHWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173719 | |

| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(2-chloroethyl)acetamide | |

CAS RN |

19945-22-3 | |

| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019945223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19945-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)